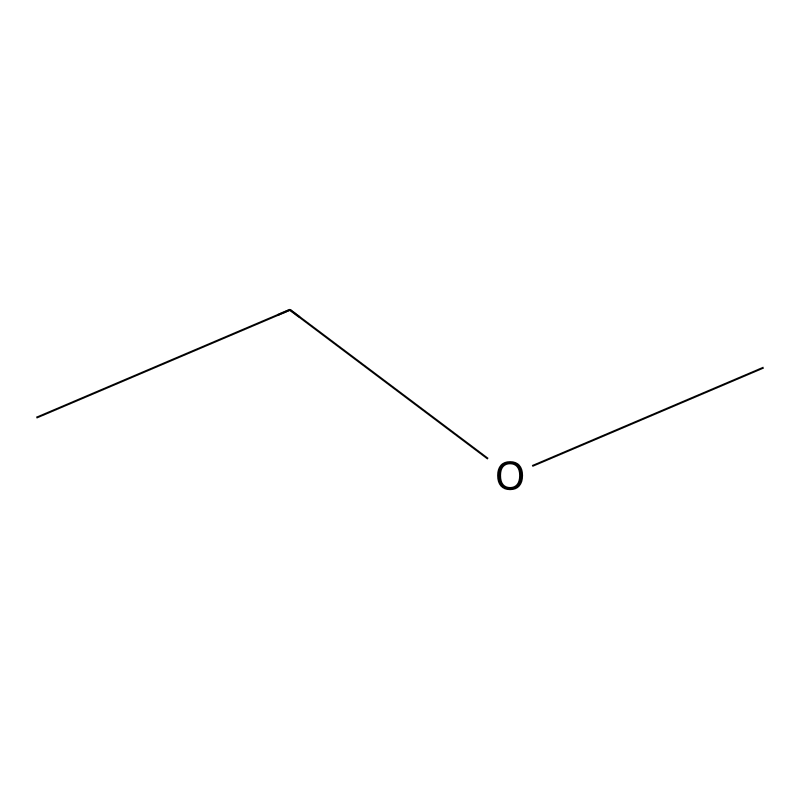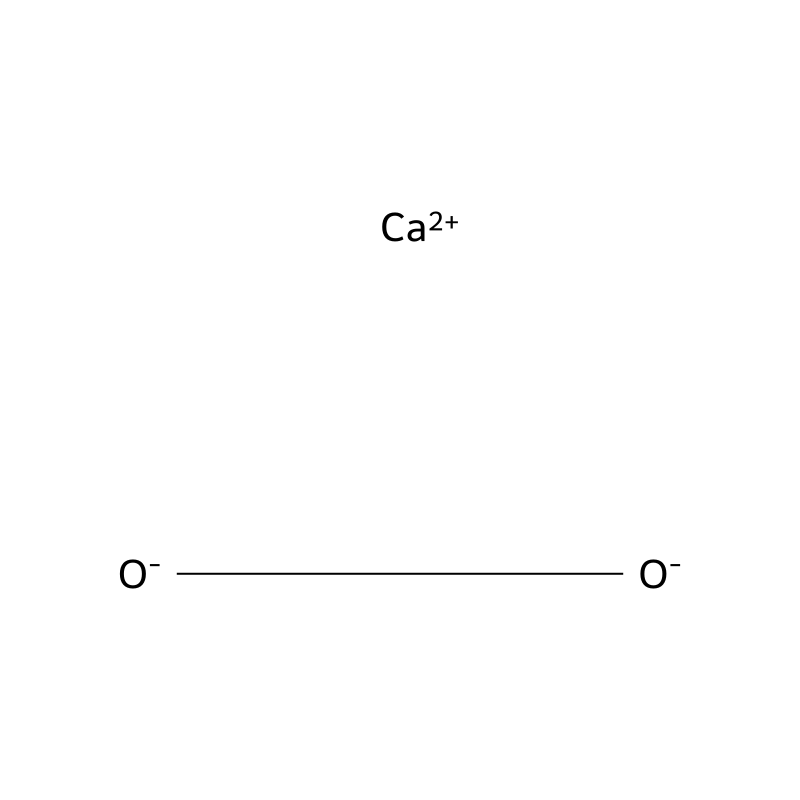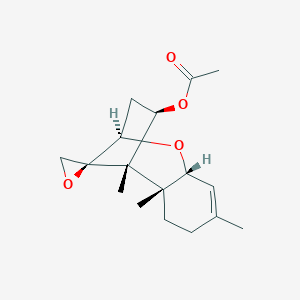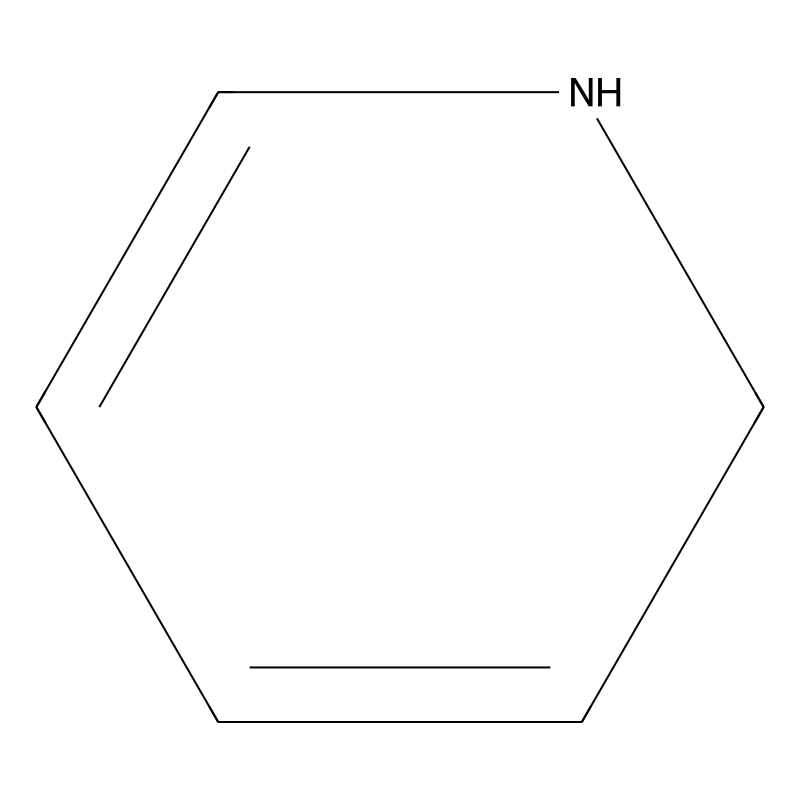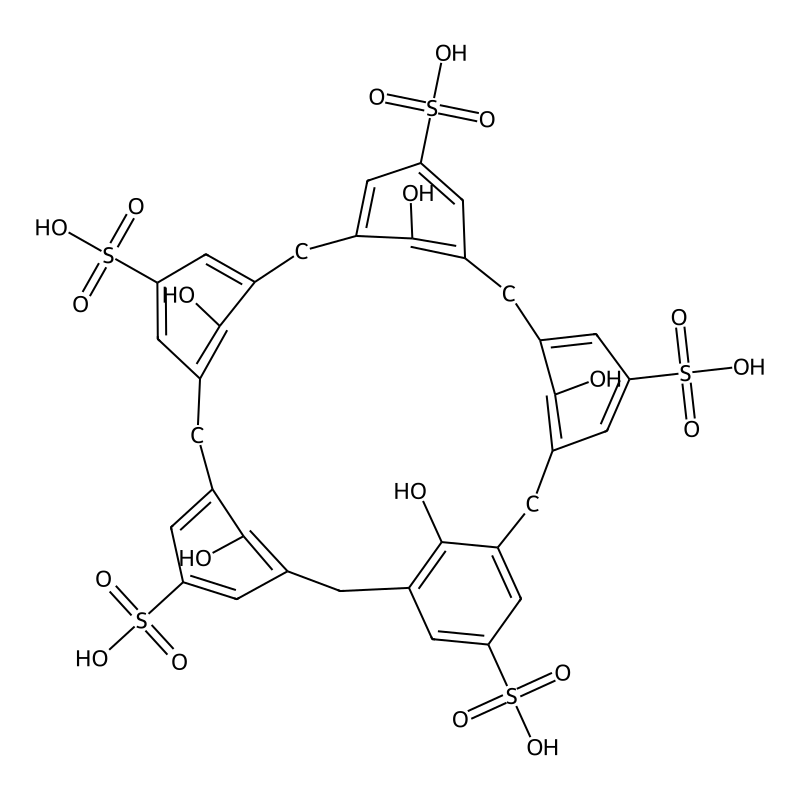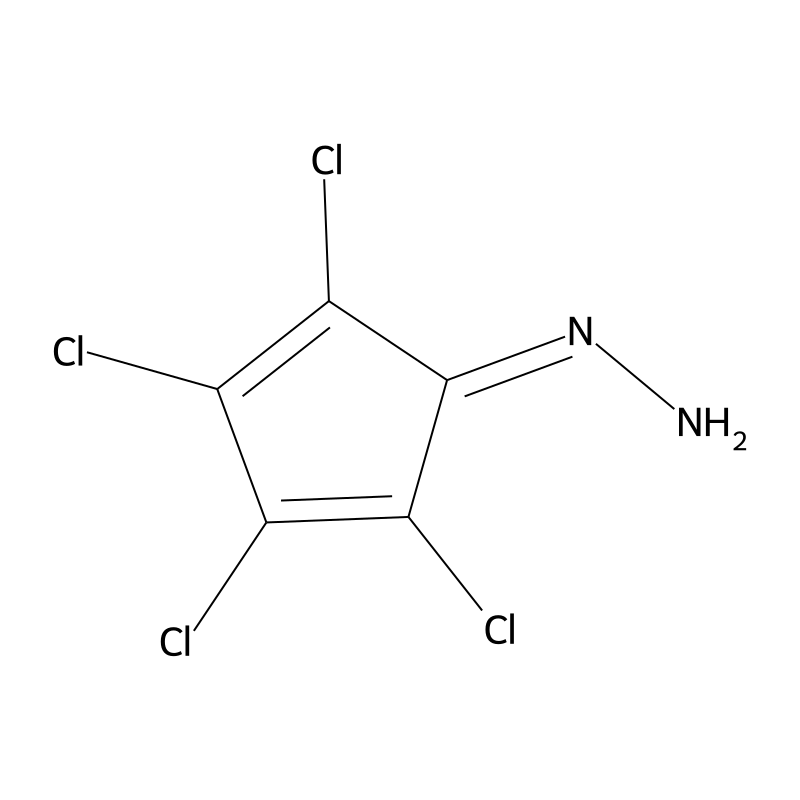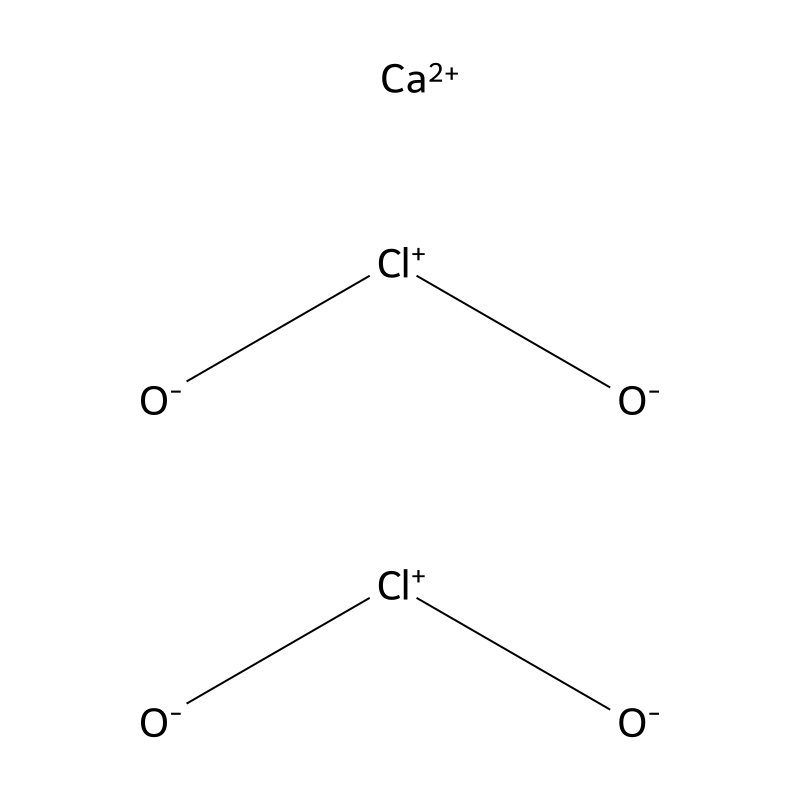1,1,1,3,3,3-Hexafluoropropane
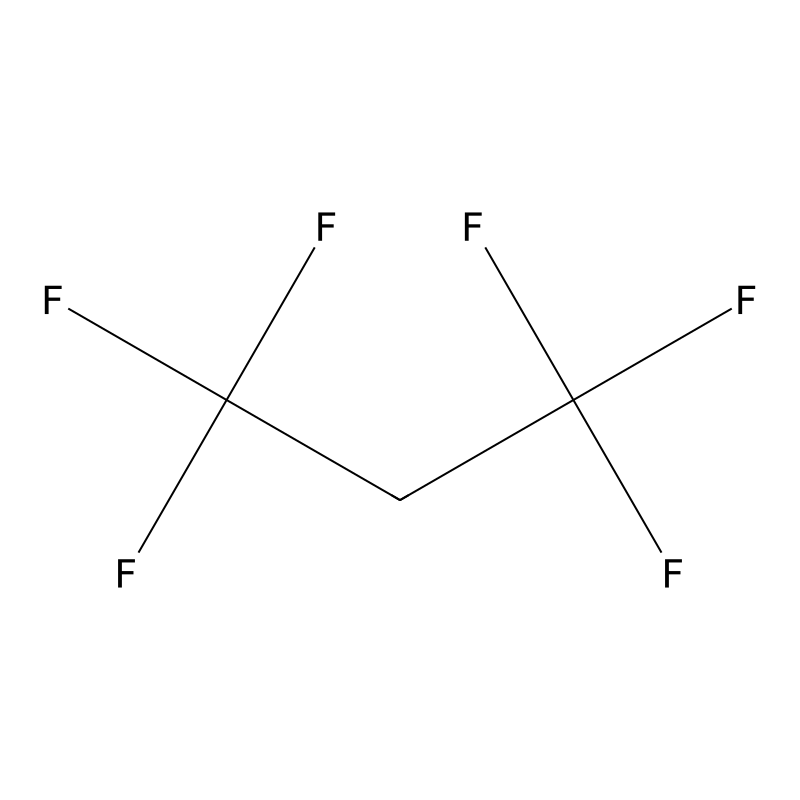
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
- Rapid extinguishing ability: It extinguishes fires quickly by physically removing heat from the flames and interrupting the chemical chain reaction. [Source: National Institute of Standards and Technology (NIST) - ]
- Minimal residue: Unlike traditional fire extinguishers, it leaves minimal residue after use, minimizing the risk of damage to sensitive equipment and research materials. [Source: U.S. Environmental Protection Agency (EPA) - ]
- Safe for occupied spaces: It is non-toxic and does not deplete oxygen levels significantly, making it suitable for use in occupied spaces like research laboratories. [Source: American Chemical Society (ACS) - ]
Other Research Applications
Beyond fire suppression, 1,1,1,3,3,3-Hexafluoropropane finds application in several scientific research areas:
- Refrigerant: Due to its excellent thermodynamic properties, it can be used as a refrigerant in specialized research equipment, particularly where low temperatures are required. [Source: Airgas - ]
- Blowing agent: It can be used as a blowing agent in the production of certain research-grade foams and polymers, due to its ability to expand without reacting with the surrounding materials. [Source: PubChem - ]
- Carrier gas: Its inert properties make it suitable as a carrier gas in various research applications, such as chromatography and spectroscopy, as it doesn't interfere with the analysis. [Source: ScienceDirect - ]
- Sterilant carrier: In some research settings, it can be used as a carrier for sterilizing agents due to its ability to penetrate and disperse the sterilizing agent effectively. [Source: Wiley Online Library - ]
1,1,1,3,3,3-Hexafluoropropane, commonly referred to by its chemical formula C₃H₂F₆, is an organofluoride compound characterized as a colorless gas that can be stored as a liquid under pressure. It is primarily utilized in various industrial applications, including as a fire suppression agent, refrigerant, and heat transfer medium. This compound is recognized for its low toxicity and non-flammability, making it a safer alternative in many applications compared to traditional halogenated compounds. Its global warming potential is notably high at 9810, which raises environmental concerns regarding its use and emissions .
- HFC-236fa is considered to have low flammability [].
- Inhalation of high concentrations can cause asphyxiation [].
- Direct contact with the liquefied gas can cause frostbite [].
- HFC-236fa is a greenhouse gas with a high global warming potential (GWP) []. Research is ongoing to develop low-GWP alternatives [].
Additionally, it can react with hydroxyl radicals in vapor-phase reactions, which has been quantified with a rate constant of approximately .
The synthesis of 1,1,1,3,3,3-hexafluoropropane can be achieved through various methods:
- Gas-phase fluorination: Involves reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride at elevated temperatures (250-400 °C) in the presence of catalysts.
- Liquid-phase fluorination: This method utilizes hexafluoroacetone and sodium hydroxide in a reflux reaction with zinc powder under controlled conditions. This method is noted for being more environmentally friendly compared to traditional methods .
The applications of 1,1,1,3,3,3-hexafluoropropane are diverse and include:
- Fire suppression: Used widely as a fire extinguishing agent due to its effectiveness and low toxicity.
- Refrigeration: Acts as a refrigerant in cooling systems.
- Heat transfer medium: Utilized in various industrial processes requiring efficient heat transfer.
- Sterilization: Serves as a carrier for sterilants in medical applications.
- Rocket propellant: Employed as a cold gas propellant in spacecraft .
Several compounds share structural similarities with 1,1,1,3,3,3-hexafluoropropane. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1H-perfluoropropane | C₃F₈ | Fully fluorinated; higher global warming potential |
| 2H-perfluoropropane | C₃F₈ | Also fully fluorinated; used in similar applications |
| 1-chloro-1-fluoroethane | C₂H₃ClF | Contains chlorine; more toxic and less environmentally friendly |
| 2-bromo-2-fluoroethane | C₂H₃BrF | Contains bromine; known for ozone-depleting potential |
The uniqueness of 1,1,1,3,3,3-hexafluoropropane lies in its balance of efficacy and safety compared to other halogenated compounds. Its lower toxicity and non-flammability make it an attractive option for applications that require stringent safety measures.
Physical Description
Color/Form
XLogP3
Boiling Point
Density
LogP
Odor
Melting Point
UNII
GHS Hazard Statements
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H336 (40%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Vapor Pressure
Pictograms

Compressed Gas;Irritant
Other CAS
690-39-1
Wikipedia
Biological Half Life
General Manufacturing Information
Propane, 1,1,1,3,3,3-hexafluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Analytic Laboratory Methods
Clinical Laboratory Methods
Gas chromatography with electron capture analysis of the blood headspace can be used to determine the concentration of halogenated solvents in biological samples. /Halogenated Hydrocarbons-Halogenated Solvents/
